molecular formula C25H24N4O3 B11179920 9-(2,4-dimethoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(2,4-dimethoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11179920
M. Wt: 428.5 g/mol
InChI Key: VOQQNNDPEMNPGA-CMDGGOBGSA-N
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Description

9-(2,4-dimethoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and substituted with a 2,4-dimethoxyphenyl group and a phenylethenyl group

Preparation Methods

The synthesis of 9-(2,4-dimethoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring.

    Formation of the Quinazoline Ring: The quinazoline ring is formed through a series of condensation reactions.

    Substitution Reactions: The 2,4-dimethoxyphenyl and phenylethenyl groups are introduced through substitution reactions.

    Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired triazoloquinazoline structure.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

9-(2,4-dimethoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

9-(2,4-dimethoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 9-(2,4-dimethoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

9-(2,4-dimethoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be compared with other similar compounds, such as:

    Triazoloquinazolines: These compounds share the triazoloquinazoline core structure but differ in their substituents.

    Phenylethenyl Derivatives: Compounds with similar phenylethenyl groups but different core structures.

    Dimethoxyphenyl Derivatives: Compounds with similar 2,4-dimethoxyphenyl groups but different core structures.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

9-(2,4-dimethoxyphenyl)-6-[(E)-2-phenylethenyl]-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C25H24N4O3/c1-31-18-10-11-19(22(14-18)32-2)24-23-20(28-25-26-15-27-29(24)25)12-17(13-21(23)30)9-8-16-6-4-3-5-7-16/h3-11,14-15,17,24H,12-13H2,1-2H3,(H,26,27,28)/b9-8+

InChI Key

VOQQNNDPEMNPGA-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2C3=C(CC(CC3=O)/C=C/C4=CC=CC=C4)NC5=NC=NN25)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2C3=C(CC(CC3=O)C=CC4=CC=CC=C4)NC5=NC=NN25)OC

Origin of Product

United States

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